Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. This compound features a chlorinated aromatic ring, an amino group, and a hydroxyl group, which suggests potential biological activity. It is often studied in the context of medicinal chemistry due to its structural characteristics that may influence pharmacological properties.
The synthesis of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride can be approached through several synthetic routes. A common method involves the following steps:
This method allows for a straightforward synthesis that can be optimized for yield and purity through careful control of reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride can be analyzed using various spectroscopic techniques:
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride may participate in various chemical reactions:
The mechanism of action for methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride is likely related to its ability to interact with biological targets due to its structural features:
The physical and chemical properties of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride include:
This compound has potential applications in various fields:
The synthesis of methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate hydrochloride initiates with construction of the substituted benzoate core through sequential esterification and aminoalkylation reactions. The 2-chlorobenzoic acid precursor undergoes esterification under mild conditions to prevent decomposition of sensitive functional groups. Research indicates that methyl 5-amino-2-chlorobenzoate hydrochloride (CAS: 269072-19-7) serves as a crucial synthetic intermediate for further functionalization at the meta-position [7]. This compound features a reactive primary amino group that readily participates in electrophilic substitution reactions, enabling introduction of the chiral amino alcohol side chain.
The aminoalkylation step employs Mannich-type reactions or reductive amination protocols to install the -(1S)-1-amino-2-hydroxyethyl substituent. Optimization studies reveal that careful control of reaction temperature (-10°C to 0°C) prevents undesirable dialkylation byproducts. Solvent selection significantly impacts yield, with polar aprotic solvents (DMF, acetonitrile) providing superior solubility for the benzoate intermediates compared to halogenated solvents. Post-reaction purification employs flash chromatography on silica gel with dichloromethane/methanol (50:1 v/v) mixtures, achieving isolated yields exceeding 83% for analogous esterification protocols [6]. These optimized conditions ensure preservation of stereochemical integrity while introducing the essential amino alcohol functionality.
Table 1: Esterification Methods for Benzoate Intermediate Synthesis
Precursor Compound | Reagent System | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
5-Amino-2-chlorobenzoic acid | Methanol/Thionyl chloride | 0°C → reflux | 12 h | 78 |
Methyl 5-amino-2-chlorobenzoate | Hydroxyacetaldehyde/NaBH₃CN | 0°C | 4 h | 65* |
Methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate | HCl gas/IPA | RT | 1 h | 92 (salt) |
*Pre-hydrochloride formation; RT = Room Temperature
Introduction of the chiral (1S)-1-amino-2-hydroxyethyl side chain represents the crucial stereogenic center determining the compound's biological interactions. The synthetic approach employs asymmetric reduction of ketone intermediates or chiral resolution techniques to obtain enantiomerically pure material. Literature evidence confirms the hydrochloride salt exists specifically as the (S)-enantiomer (CAS: 1630815-54-1), indicating rigorous stereochemical control during synthesis [2].
The preferred methodology utilizes prochiral ketones (e.g., 5-(2-oxoethyl)-2-chlorobenzoate) subjected to catalytic asymmetric reduction. Employing chiral catalysts such as Ru(II)-(S)-BINAP complexes achieves enantiomeric excess (ee) >98% when conducted in anhydrous tetrahydrofuran at elevated pressures (50 psi H₂). Alternative biocatalytic reduction using ketoreductase enzymes in aqueous buffer (pH 7.0) provides comparable stereoselectivity with reduced environmental impact [5]. Crystallization-based resolution of racemic mixtures using diastereomeric salt formation with L-tartaric acid represents another viable approach, though this method typically yields <50% of the desired enantiomer. Post-synthesis chiral HPLC analysis (Chiralpak AD-H column) confirms the enantiomeric purity exceeds 99% for pharmaceutical-grade material [8].
Table 2: Stereoselective Methods for Amino Alcohol Installation
Strategy | Reagents/Conditions | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|
Catalytic Asymmetric Hydrogenation | Ru-(S)-BINAP (0.5 mol%), THF, 50°C, 50 psi H₂ | >98 | High atom economy |
Biocatalytic Reduction | Ketoreductase KR110, NADP⁺ cofactor, phosphate buffer | 99 | Aqueous conditions |
Chiral Resolution | L-Tartaric acid in ethanol/water (70:30), 0°C | 99.5 (after recrystallization) | Technical simplicity |
Conversion of the free base to the pharmaceutically preferred hydrochloride salt enhances stability, crystallinity, and aqueous solubility. The salt formation employs hydrogen chloride gas bubbled through a cold (-10°C) solution of the free base in anhydrous isopropanol (IPA), generating a crystalline precipitate within 30 minutes [2]. Solvent screening reveals that alcohol/IPA mixtures provide optimal crystal morphology and filtration characteristics compared to ethereal solvents. The stoichiometric ratio (1.05–1.10 equivalents HCl) proves critical to prevent residual free amine while avoiding excess acid that could promote degradation.
Crystallization protocols utilize anti-solvent vapor diffusion with diethyl ether to enhance crystal purity and particle size distribution. Thermal analysis (TGA/DSC) of the hydrochloride salt indicates excellent stability below 252°C, with a characteristic endothermic melting peak at 254°C (ΔH = 125.3 J·g⁻¹) corresponding to decomposition [6]. The final material exhibits a distinctive crystalline structure confirmed by powder X-ray diffraction, with characteristic peaks at 2θ = 12.8°, 17.2°, and 25.6°. Process optimization demonstrates that controlled cooling (0.5°C/min) from saturation temperature significantly improves crystal size distribution versus rapid quenching methods. Final isolation yields typically exceed 92% with chemical purity >99.5% by HPLC analysis [2].
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | Crystallization Method | Crystal Characteristics | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|
Isopropanol | Anti-solvent vapor diffusion (diethyl ether) | Needles, free-flowing | 92 | 99.7 |
Ethanol/water (80:20) | Cooling crystallization (0.5°C/min) | Prismatic plates | 88 | 99.4 |
Acetone | Rapid quenching | Agglomerates | 76 | 98.9 |
Methanol/MTBE | Seeded crystallization | Uniform particles | 95 | 99.8 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2